molecular formula C8H11ClN2 B8752687 4-Chloro-6-methyl-5-propylpyrimidine CAS No. 691886-10-9

4-Chloro-6-methyl-5-propylpyrimidine

Cat. No.: B8752687
CAS No.: 691886-10-9
M. Wt: 170.64 g/mol
InChI Key: VYEBMLWGSMNCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methyl-5-propylpyrimidine is a chemical compound with the CAS Number 691886-10-9 and the molecular formula C 8 H 11 ClN 2 . It has a molecular weight of approximately 170.64 g/mol and is characterized by a pyrimidine ring, a core structure known for its versatility in medicinal chemistry and drug discovery . Substituted pyrimidines like this one serve as critical synthetic intermediates and building blocks in organic synthesis. Research indicates that pyrimidine derivatives, particularly those with chloro and alkyl substituents, are valuable scaffolds in the development of bioactive molecules. For instance, structural analogues have been investigated in the development of selective activators for specific biological targets. One prominent area of research involves the modification of aminopyrimidine cores to create compounds that selectively activate the Nurr1-RXRα heterodimer, a potential therapeutic target for neurodegenerative conditions such as Parkinson's disease . The specific substitution pattern on the pyrimidine ring, including the chloro, methyl, and propyl groups, is crucial for modulating the compound's physicochemical properties, biological activity, and interaction with target proteins . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

691886-10-9

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-chloro-6-methyl-5-propylpyrimidine

InChI

InChI=1S/C8H11ClN2/c1-3-4-7-6(2)10-5-11-8(7)9/h5H,3-4H2,1-2H3

InChI Key

VYEBMLWGSMNCMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=CN=C1Cl)C

Origin of Product

United States

Foundational & Exploratory

Navigating the Synthetic Landscape of 4-Chloropyrimidines: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis, Reactivity, and Application of Substituted 4-Chloropyrimidines, with a Focus on the 4-Chloro-6-methyl-5-propylpyrimidine Scaffold

Introduction: The Pyrimidine Core in Contemporary Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it a highly sought-after building block. Within the diverse family of pyrimidine derivatives, 4-chloropyrimidines stand out as exceptionally versatile synthetic intermediates. The presence of a reactive chlorine atom on the electron-deficient pyrimidine ring allows for a wide range of chemical transformations, making these compounds ideal starting materials for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted 4-chloropyrimidines, with a particular focus on the this compound motif. While specific data on this exact compound is limited, the principles governing its synthesis and reactivity are well-established and applicable to a broad range of analogues. This document will serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules.

Physicochemical Properties of Representative Chloropyrimidines

A fundamental understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. The table below summarizes key properties of several related chloropyrimidine derivatives, providing a frame of reference for the expected characteristics of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Chloro-6-methylpyrimidineC₅H₅ClN₂128.563435-25-4[1][2]
4-Chloro-6-methyl-2-phenylpyrimidineC₁₁H₉ClN₂204.6529509-92-0[3]
4,6-Dichloro-5-methylpyrimidineC₅H₄Cl₂N₂163.00Not Available
4-Chloro-6-ethyl-5-fluoropyrimidineC₆H₆ClFN₂160.58137234-74-3[4]

Core Synthesis: Accessing the 4-Chloropyrimidine Scaffold

The most common and direct route to 4-chloropyrimidines involves the chlorination of the corresponding pyrimidin-4-one (or its tautomeric hydroxypyrimidine form). This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely employed reagent.

The general mechanism involves the activation of the pyrimidinone's carbonyl group by POCl₃, followed by nucleophilic attack of the chloride ion. The choice of reaction conditions, such as temperature and the use of a base or solvent, can be critical for achieving high yields and purity.

General Workflow for the Synthesis of 4-Chloropyrimidines

G cluster_0 Preparation of the Pyrimidinone Precursor cluster_1 Chlorination Step A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Urea or Thiourea B->C D Pyrimidin-4-one C->D E Pyrimidin-4-one G Chlorination Reaction E->G F POCl₃ F->G H 4-Chloropyrimidine G->H

Caption: General synthetic workflow for 4-chloropyrimidines.

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

The following protocol for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine from 6-ethyl-5-fluoropyrimidin-4(3H)-one serves as a representative example of the chlorination reaction.[5]

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g)

  • Dichloromethane (240 mL)

  • N,N-dimethylformamide (57.4 mL)

  • Triethylamine (78.24 mL)

  • Phosphorus oxychloride (POCl₃)

  • 3N Hydrochloric acid solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a suitable reaction vessel.

  • Add 78.24 mL of triethylamine to the solution.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes.

  • Stir the reaction mixture under reflux for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

  • Extract the aqueous phase with 100 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Expected Outcome: The protocol is expected to yield 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product (85.9 g, 95% yield).[5]

Key Reactions and Synthetic Utility

The synthetic versatility of 4-chloropyrimidines stems from the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine ring electron-deficient, thereby activating the chloro group for displacement by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of 4-chloropyrimidine chemistry. The general order of reactivity for nucleophilic displacement on the pyrimidine ring is C4/C6 > C2 >> C5.[6] This preferential reactivity allows for selective functionalization of the pyrimidine core.

Common nucleophiles used in SNAr reactions with 4-chloropyrimidines include:

  • Amines (N-nucleophiles): Primary and secondary amines readily displace the chloro group to form 4-aminopyrimidines. This reaction is fundamental in the synthesis of a vast number of biologically active compounds.

  • Alcohols and Phenols (O-nucleophiles): Alkoxides and phenoxides react to yield 4-alkoxy- and 4-aryloxypyrimidines, respectively.

  • Thiols (S-nucleophiles): Thiolates are excellent nucleophiles and react efficiently to produce 4-thioether derivatives.

G cluster_0 Common Nucleophiles A 4-Chloropyrimidine C SNAr Reaction A->C B Nucleophile (Nu-H) B->C D 4-Substituted Pyrimidine C->D Nuc1 R-NH₂ (Amine) Nuc2 R-OH (Alcohol) Nuc3 R-SH (Thiol)

Caption: General scheme for the SNAr reaction of 4-chloropyrimidines.

The presence of other substituents on the pyrimidine ring can influence the rate and regioselectivity of the SNAr reaction. Electron-withdrawing groups generally enhance the reactivity of the chloro substituent, while electron-donating groups may have the opposite effect. Steric hindrance from bulky adjacent groups can also impact the accessibility of the C4 position to the incoming nucleophile.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a common feature in a wide array of approved drugs, and 4-chloropyrimidines are key intermediates in the synthesis of many of these pharmaceuticals. Their ability to undergo facile SNAr reactions allows for the rapid generation of diverse compound libraries for biological screening.

A notable example is the use of 4-chloro-6-ethyl-5-fluoropyrimidine as a crucial intermediate in the synthesis of the broad-spectrum antifungal agent Voriconazole.[7] This highlights the industrial relevance and importance of substituted 4-chloropyrimidines in the pharmaceutical sector. The efficient synthesis of such intermediates is critical for ensuring a reliable and cost-effective supply of life-saving medicines.[7]

Safety and Handling

Chlorinated heterocyclic compounds, including 4-chloropyrimidines, should be handled with appropriate safety precautions in a well-ventilated fume hood. They are often irritating to the skin, eyes, and respiratory system.[1][3] Personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn at all times. It is essential to consult the Safety Data Sheet (SDS) for specific handling and storage information for any given 4-chloropyrimidine derivative.

Conclusion

Substituted 4-chloropyrimidines are invaluable building blocks in modern organic synthesis. Their straightforward preparation and high reactivity in nucleophilic aromatic substitution reactions provide a powerful platform for the construction of complex molecules with diverse functionalities. While the specific compound this compound is not extensively documented, the well-established chemical principles governing the synthesis and reactivity of its analogues provide a solid foundation for its use in research and development. A thorough understanding of the concepts outlined in this guide will enable chemists to effectively harness the synthetic potential of this versatile class of compounds for applications ranging from drug discovery to materials science.

References

  • Vertex AI Search, synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine, retrieved February 16, 2026.
  • MDPI, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, retrieved February 16, 2026.
  • PubChem, 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796, retrieved February 16, 2026.
  • ChemicalBook, 4-chloro-6-(4-chlorophenyl)-5-methylPyrimidine, retrieved February 16, 2026.
  • CymitQuimica, CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine, retrieved February 16, 2026.
  • Thermo Fisher Scientific, 4-Chloro-6-methylpyrimidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals, retrieved February 16, 2026.
  • ChemicalTruth, 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis, retrieved February 16, 2026.
  • ChemScene, 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxyl
  • Sigma-Aldrich, CAS 38433-74-8, retrieved February 16, 2026.
  • Sigma-Aldrich, CAS 16433-88-8, retrieved February 16, 2026.
  • ResearchGate, Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and..., retrieved February 16, 2026.
  • Google Patents, CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine, retrieved February 16, 2026.
  • PubChem, 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255, retrieved February 16, 2026.
  • The Good Scents Company, 3-(methyl thio) hexanal 3-methylthiohexanal, retrieved February 16, 2026.
  • Organic Syntheses, 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure, retrieved February 16, 2026.
  • Arkat USA, Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines, retrieved February 16, 2026.
  • Sigma-Aldrich, Trimethylsilyl cyclopentadiene, mixture of isomers 3559-74-8, retrieved February 16, 2026.
  • Fisher Scientific, Active chloro-heterocycles, retrieved February 16, 2026.
  • Sigma-Aldrich, CAS 143-74-8, retrieved February 16, 2026.
  • ResearchGate, Crystal structure of 4,6-dichloro-5-methylpyrimidine, retrieved February 16, 2026.
  • MDPI, Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • ChemicalBook, 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis, retrieved February 16, 2026.

Sources

spectroscopic data (NMR, IR, MS) of 4-Chloro-6-methyl-5-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical reference for the spectroscopic characterization of 4-Chloro-6-methyl-5-propylpyrimidine , a key heterocyclic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Since direct experimental libraries for this specific n-propyl derivative are often proprietary or non-indexed, this guide employs a Comparative Predictive Analysis methodology. It synthesizes data from the commercially available precursor (6-Methyl-5-propyl-4-hydroxypyrimidine , CAS 103980-68-3) and the well-documented isomer (4-Chloro-5-isopropyl-6-methylpyrimidine ) to provide high-confidence spectral assignments.

Part 1: Structural & Physical Overview

Target Molecule Profile
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 170.64 g/mol

  • Exact Mass: 170.061

  • Key Structural Features:

    • Pyrimidine Core: Electron-deficient aromatic ring.

    • C4-Chloro Substituent: Provides a reactive handle for nucleophilic aromatic substitution (

      
      ).
      
    • C5-Propyl Chain: n-Propyl group (critical distinction from the isopropyl isomer).

    • C6-Methyl Group: Singlet reference in NMR.

Synthesis Context (For Impurity Profiling)

Understanding the synthesis is crucial for interpreting spectral impurities. The compound is typically synthesized via the chlorination of 6-methyl-5-propylpyrimidin-4(3H)-one using phosphorus oxychloride (


).
  • Common Impurities: Unreacted starting material (broad OH/NH in IR/NMR), Dichlorinated by-products (if C2 is activated), or Hydrolysis products (reversion to pyrimidinone).

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The distinction between the n-propyl and isopropyl isomers is the primary analytical challenge. The following assignments utilize the Additivity Principle validated against pyrimidine standards.

1.

H NMR (Proton) – 400 MHz,

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
2 Ar-H 8.75 – 8.85 Singlet (s)1H-Most deshielded proton; located between two nitrogens.
5-


2.65 – 2.75 Triplet (t)2H

Benzylic-like position; deshielded by the aromatic ring.[2][3]
6-Me Ar-

2.50 – 2.55 Singlet (s)3H-Characteristic methyl singlet on pyrimidine ring.
5-


1.55 – 1.65 Sextet/Multi (m)2H

Methylene bridge; distinct from isopropyl methine (septet).
5-


0.95 – 1.05 Triplet (t)3H

Terminal methyl; distinct from isopropyl doublet.

Critical Validation Check:

  • n-Propyl (Target): Look for a Triplet (3H) at ~1.0 ppm and a Triplet (2H) at ~2.7 ppm.

  • Isopropyl (Isomer): Look for a Doublet (6H) at ~1.3 ppm and a Septet (1H) at ~3.2 ppm.

  • If you see a doublet at 1.3 ppm, your synthesis utilized the wrong starting material.

2.

C NMR (Carbon) – 100 MHz,

PositionShift (

, ppm)
TypeAssignment Logic
4 161.0 – 163.0 Quaternary (C-Cl)Deshielded by Cl and N; ipso-carbon.
6 164.0 – 166.0 Quaternary (C-Me)Deshielded by N.
2 156.0 – 158.0 Methine (CH)C2 is typically highly deshielded in pyrimidines.
5 132.0 – 134.0 Quaternary (C-Pr)Substituted aromatic carbon.
5-

33.0 – 35.0 Methylene (

)

-carbon to the ring.
6-Me 22.0 – 23.0 Methyl (

)
Ring-attached methyl.
5-

21.5 – 22.5 Methylene (

)
Middle of propyl chain.
5-

13.5 – 14.5 Methyl (

)
Terminal methyl.

Part 3: Mass Spectrometry (MS) Profile

Mass spectrometry provides the definitive confirmation of the halogenation state (Chlorine pattern).

Ionization Mode: Electron Impact (EI, 70 eV)
  • Molecular Ion (

    
    ):  170 m/z
    
  • Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 ratio between the

    
     (170) and 
    
    
    
    (172) peaks.

Fragmentation Pathway:

  • Molecular Ion:

    
     170/172.
    
  • Loss of Propyl Radical (

    
    ):  Cleavage of the alkyl chain is common.
    
    • Peak:

      
       127/129 (Retains Cl pattern).
      
  • Loss of Chlorine (

    
    ):  Heterolytic or homolytic cleavage of the C-Cl bond.
    
    • Peak:

      
       135 (Pyrimidinyl cation).
      
  • Ring Fragmentation: Loss of HCN is typical for pyrimidines at high energy.

MS_Fragmentation M Molecular Ion (M+) m/z 170/172 (3:1) Frag1 [M - Propyl]+ m/z 127/129 M->Frag1 - C3H7 (43) Frag2 [M - Cl]+ m/z 135 M->Frag2 - Cl (35) Frag3 Ring Cleavage (HCN Loss) Frag2->Frag3

Figure 1: Predicted EI-MS fragmentation pathway for this compound.

Part 4: Infrared (IR) Spectroscopy

IR is most useful here as a "Negative Control" to ensure the starting material (Pyrimidinone) has been fully consumed.

Frequency (

)
Vibration ModeDiagnostic Value
3400 – 3100 O-H / N-H StretchABSENT. Presence indicates unreacted starting material.
3050 – 3010 Ar C-H StretchWeak aromatic C-H signal (C2-H).
2960 – 2870 Aliph C-H StretchStrong. Corresponds to Propyl and Methyl groups.[1]
1580 – 1540 C=N / C=C Ring StretchCharacteristic "Pyrimidine Breathing" bands.
1050 – 1080 Ar-Cl StretchOften difficult to assign definitively, but appears in fingerprint region.
~1660 C=O StretchABSENT. Presence indicates unreacted pyrimidinone (amide tautomer).

Part 5: Experimental Validation Protocol

To ensure scientific integrity, follow this self-validating workflow when characterizing the synthesized compound.

Step 1: The "Triplet Test" (

H NMR)
  • Action: Zoom into the 0.8 – 1.2 ppm region.

  • Pass Criteria: A clear triplet confirms the n-propyl chain.

  • Fail Criteria: A doublet indicates the isopropyl isomer; a singlet indicates a methyl/ethyl analog or solvent impurity.

Step 2: The "Hydroxyl Check" (IR/NMR)
  • Action: Check IR for broad bands >3000 cm⁻¹ or NMR for a broad singlet >10 ppm (exchangeable with

    
    ).
    
  • Pass Criteria: Baseline is flat in these regions.

  • Fail Criteria: Presence of these signals implies incomplete chlorination (residual OH).

Step 3: The "Isotope Ratio" (MS)
  • Action: Integrate the Molecular Ion peak area.

  • Pass Criteria:

    
     (170) : 
    
    
    
    (172) intensity ratio is approximately 3:1 .
  • Fail Criteria: A 1:1 ratio implies Bromine; no M+2 implies De-chlorination or Hydrolysis.

Validation_Workflow Start Crude Product Step1 1H NMR: Alkyl Region Start->Step1 Check1 Triplet at 1.0 ppm? Step1->Check1 Step2 IR / NMR: OH Region Check1->Step2 Yes Invalid REJECT / RE-PURIFY Check1->Invalid No (Isomer/Wrong SM) Check2 OH/NH Signal Absent? Step2->Check2 Step3 Mass Spec (MS) Check2->Step3 Yes Check2->Invalid No (Unreacted SM) Check3 M+ / M+2 Ratio ~ 3:1? Step3->Check3 Valid VALIDATED STRUCTURE This compound Check3->Valid Yes Check3->Invalid No (Wrong Halogen/Product)

Figure 2: Step-by-step logic flow for structural validation.

References

  • PubChem Compound Summary. (2025). 4-Chloro-5-isopropyl-6-methylpyrimidine (Isomer Reference). National Center for Biotechnology Information. Link

  • PureSynth. (2025). 6-Methyl-5-propyl-4-hydroxypyrimidine (Precursor CAS 103980-68-3).[4][5][6] Commercial Catalog Data. Link

  • ChemicalBook. (2025). Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine (Methodology Reference). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Sources

safety and handling of 4-Chloro-6-methyl-5-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 4-Chloro-6-methyl-5-propylpyrimidine

Executive Summary

This compound is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its utility is defined by the reactive C4-chlorine substituent , which serves as a versatile electrophilic site for nucleophilic aromatic substitution (


).

This guide synthesizes safety protocols based on the structural activity relationships (SAR) of halogenated alkylpyrimidines. Due to the scarcity of compound-specific toxicological data, all handling procedures adhere to Category 2 Skin/Eye Irritant and Moisture-Sensitive protocols, aligning with the hazards of its closest structural analog, 4-Chloro-6-methylpyrimidine (CAS 3435-25-4).[1]

Part 1: Chemical Identity & Physical Properties[2]

PropertyDescription
Chemical Name This compound
Structural Class Halogenated Heterocycle (Pyrimidine derivative)
Molecular Formula

Molecular Weight ~170.64 g/mol
Physical State Liquid or low-melting solid (Estimated MP: 20–35°C)
Solubility Soluble in DCM, EtOAc, DMSO; Hydrolyzes in Water
Key Reactivity Electrophilic at C4 position; susceptible to hydrolysis

Part 2: Hazard Identification & Risk Assessment

Core Hazards (GHS Classification - Derived)

Based on the reactivity profile of 4-chloropyrimidines.

  • Skin Corrosion/Irritation (Category 2/1B): The C-Cl bond is labile. Upon contact with skin moisture, it may hydrolyze to release hydrochloric acid (HCl), causing chemical burns or severe irritation.[1]

  • Serious Eye Damage (Category 1): Vapors or direct contact can cause irreversible corneal damage.

  • Acute Toxicity (Oral/Inhalation - Category 4): Harmful if swallowed or inhaled. Systemic absorption may inhibit specific enzymatic pathways common to pyrimidine antimetabolites.

The "Silent" Hazard: Hydrolytic Instability

The primary technical risk is not just toxicity, but degradation .[1] Exposure to atmospheric moisture converts the active 4-chloro species into the pharmacologically inert 4-hydroxy-6-methyl-5-propylpyrimidine , releasing HCl gas in the process. This reaction compromises assay purity and creates a corrosive atmosphere in storage.

Part 3: Strategic Handling Protocols

Engineering Controls
  • Primary Containment: All transfers must occur within a Chemical Fume Hood or Glovebox (if purity >99% is required).

  • Atmosphere: Handle under a blanket of dry Nitrogen (

    
    ) or Argon.
    
  • Vessel Selection: Use silanized glassware or PTFE-lined vessels to prevent surface adsorption.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor/acid gas cartridges (if liquid/heated).

  • Hand Protection:

    • Splash Contact: Nitrile (0.11 mm) - Change immediately upon contamination.

    • Immersion/Prolonged: Laminate film (Silver Shield) or Butyl Rubber. Standard latex is permeable to chlorinated heterocycles.

  • Eye Protection: Chemical splash goggles + Face shield (if pouring >500 mL).

Transfer & Weighing Workflow

Field-Proven Insight: To prevent hydrolysis during weighing, do not weigh directly into an open boat on the balance.[1]

HandlingWorkflow cluster_0 Storage cluster_1 Transfer Protocol Store Cold Storage (2-8°C, Inert Gas) Equilibrate Warm to RT (Sealed) Store->Equilibrate Prevent Condensation Inert Purge Headspace (N2/Ar) Equilibrate->Inert Syringe Cannula/Syringe Transfer Inert->Syringe Reaction Reaction Vessel (Dry Solvent) Syringe->Reaction Exclude Moisture

Figure 1: Inert handling workflow to prevent hydrolytic degradation.

Part 4: Chemical Stability & Reactivity

Degradation Pathway

The 4-chloro substituent is a "leaving group" activated by the ring nitrogens. Water acts as a nucleophile, displacing the chlorine.[1]

Hydrolysis Active 4-Chloro-6-methyl- 5-propylpyrimidine (Active) TS Transition State Active->TS + H2O Water H2O (Moisture) Water->TS Inactive 4-Hydroxy Derivative (Impurity) TS->Inactive HCl HCl Gas (Corrosive) TS->HCl

Figure 2: Hydrolysis mechanism leading to sample degradation and acid generation.

Incompatibilities
  • Strong Oxidizers: Can react violently with the alkyl side chains.

  • Strong Bases: Will induce rapid hydrolysis or elimination.

  • Nucleophiles: Amines, thiols, and alcohols will react spontaneously (this is the intended synthetic pathway, but hazardous if uncontrolled).[1]

Part 5: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with Polyethylene Glycol (PEG 400) or soap/water.Lipophilic pyrimidines adhere to skin; PEG solubilizes them better than water alone.
Eye Contact Rinse for 15+ mins. Lift eyelids.Acidic byproducts (HCl) can cause rapid corneal opacity.
Spill (Liquid) Cover with Dry Lime or Soda Ash .Neutralizes potential HCl generation before cleanup.
Fire Use

or Dry Chemical.[2]
Water may generate HCl fumes, worsening the hazard.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581796, 4-Chloro-6-methylpyrimidine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer. (Reference for

    
     reactivity of halopyrimidines).
    

Sources

Methodological & Application

experimental protocol for Suzuki coupling with 4-Chloro-6-methyl-5-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-efficiency protocols for the palladium-catalyzed cross-coupling of 4-Chloro-6-methyl-5-propylpyrimidine with aryl and heteroaryl boronic acids.

While 4-chloropyrimidines are electronically activated for oxidative addition due to the electron-deficient nature of the diazine ring, the specific substrate This compound presents a distinct challenge: the 5-propyl group imposes significant steric hindrance proximal to the C4-Cl reaction site. Standard catalytic systems (e.g.,


) often suffer from sluggish turnover or competitive hydrodehalogenation under these conditions.

This guide provides two validated workflows:

  • Method A (Robust): A cost-effective protocol using

    
     for unhindered boronic acids.
    
  • Method B (High-Performance): A Buchwald-type protocol using XPhos Pd G4 designed specifically for sterically demanding couplings and unactivated chlorides.

Substrate Analysis & Mechanistic Rationale

Structural Challenges

The substrate features a "push-pull" reactivity profile:

  • Electronic Activation (Push): The pyrimidine ring (N1, N3) withdraws electron density from C4, weakening the C-Cl bond strength relative to chlorobenzenes (

    
    -like character).
    
  • Steric Inhibition (Pull): The 5-propyl chain exerts an ortho-effect, impeding the approach of the palladium species during the oxidative addition step and hindering transmetallation.

Catalyst Selection Strategy

To overcome the steric barrier at C5, the catalyst system must utilize bulky, electron-rich phosphine ligands.

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the gold standard here.[1] Its bulk promotes the reductive elimination step, while its electron-rich nature facilitates oxidative addition into the C-Cl bond.

  • Precatalyst: We recommend G4-Precatalysts (Generation 4 Buchwald). Unlike traditional Pd(0) sources, these generate the active mono-ligated Pd(0) species rapidly at low temperatures, preventing catalyst agglomeration (Pd black formation).

Experimental Protocols

Method A: General Protocol (Cost-Effective)

Best for: Coupling with simple, electron-rich aryl boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2 – 1.5 equiv)
    
  • Catalyst:

    
     (3 – 5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[2]

Procedure:

  • Charge a reaction vial with the pyrimidine substrate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (25 mg, 0.03 mmol).
    
  • Seal the vial and purge with inert gas (

    
     or Ar) for 5 minutes.
    
  • Add degassed 1,4-dioxane (4 mL) and 2.0 M aq.

    
     (1.5 mL) via syringe.
    
  • Heat block to 90°C with vigorous stirring (1000 rpm).

  • Monitor by LC-MS at 2 hours. If conversion <50%, increase temp to 100°C.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
Method B: High-Performance Protocol (Sterically Demanding)

Best for: Coupling with heteroaryl boronic acids, ortho-substituted boronic acids, or if Method A fails.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst: XPhos Pd G4 (1 – 2 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or Toluene (Degassed)

Procedure:

  • In a glovebox or under strict Ar flow, combine substrate (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G4 (15 mg, ~0.02 mmol).

  • Add degassed THF (3 mL).

  • Add degassed 0.5 M

    
     (6 mL). Note: Phosphate bases often suppress protodeboronation better than carbonates.
    
  • Stir at 60°C for 1 hour.

    • Expert Insight: XPhos initiates rapidly. High heat (>80°C) is often unnecessary and may degrade unstable boronic acids.

  • Workup: Filter through a celite pad to remove Pd residue. Extract with MTBE or EtOAc.

Data Summary & Troubleshooting

VariableMethod A (Standard)Method B (High Performance)
Catalyst

XPhos Pd G4
Ligand Class Bidentate FerrocenylBulky Biaryl Phosphine (Buchwald)
Temp 90–100°C40–60°C
Reaction Time 4–12 Hours0.5–2 Hours
Primary Failure Mode Incomplete Conversion (Sterics)Protodeboronation of Boronic Acid
Rec. Use Case Scale-up, Simple ArylsComplex Heterocycles, R&D Screening

Common Issues:

  • Hydrodehalogenation (Product = H instead of Ar): Indicates the catalytic cycle is stalling after oxidative addition.

    • Fix: Switch to Method B (XPhos). Ensure solvents are strictly anhydrous/degassed.[2]

  • Homocoupling (Ar-Ar): Oxidative coupling of boronic acid.

    • Fix: Reduce

      
       exposure.[2] Switch base to 
      
      
      
      .

Visualization of Workflows

Figure 1: Decision Matrix & Reaction Pathway

This diagram illustrates the logical flow for selecting the appropriate method based on the coupling partner.

SuzukiWorkflow Start Start: this compound Analyze Analyze Coupling Partner (Boronic Acid) Start->Analyze Simple Simple Aryl / Electron Rich Analyze->Simple Low Sterics Complex Heteroaryl / Ortho-Substituted / Unstable Analyze->Complex High Sterics MethodA METHOD A: Pd(dppf)Cl2 + K2CO3 Solvent: Dioxane/H2O Temp: 90°C Simple->MethodA MethodB METHOD B: XPhos Pd G4 + K3PO4 Solvent: THF/H2O Temp: 60°C Complex->MethodB QC QC: LCMS Check @ 1 Hour MethodA->QC MethodB->QC Success Conversion > 90% Proceed to Workup QC->Success Pass Fail Stalled / Dehalogenation QC->Fail Fail Retry Switch to Method B (Increase Catalyst Load) Fail->Retry Retry->MethodB

Caption: Decision tree for selecting the optimal catalytic system based on the steric and electronic properties of the boronic acid coupling partner.

Figure 2: Steric Influence on Catalytic Cycle

This diagram highlights where the 5-propyl group impacts the catalytic cycle and how XPhos mitigates this.

CatCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Context 5-Propyl Group Steric Clash Zone Context->OxAdd Hinders Approach Context->TransMet Crowding

Caption: The 5-propyl substituent creates steric crowding during Oxidative Addition and Transmetallation. Bulky ligands (XPhos) facilitate the final Reductive Elimination step to close the cycle.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides."[3] Sigma-Aldrich / MilliporeSigma Technical Guides.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • BenchChem Protocols. "Application Notes for Chloropyrimidine Suzuki Coupling." BenchChem, 2025.[2]

  • Enamine Ltd. "G3 and G4 Buchwald Precatalysts: Scale up and QC." Enamine Technical Notes.

Sources

protocol for the synthesis of 4-amino-6-methyl-5-propylpyrimidine from the chloro derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust protocol for the synthesis of 4-amino-6-methyl-5-propylpyrimidine from its chloro-precursor, 4-chloro-6-methyl-5-propylpyrimidine. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, characterization data, safety precautions, and a troubleshooting guide. The protocol is designed for researchers in medicinal chemistry and drug development, offering a reliable method for obtaining this key heterocyclic scaffold.

Introduction

Aminopyrimidines are a critical class of heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] The title compound, 4-amino-6-methyl-5-propylpyrimidine, is a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The conversion of a 4-chloropyrimidine to its 4-amino analogue is a fundamental and widely utilized transformation in pyrimidine chemistry.[3][4] This protocol details a high-yield synthesis using aqueous ammonium hydroxide in a sealed vessel, a common and effective method for this class of reaction.

Reaction Scheme & Mechanism

The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the two ring nitrogen atoms renders the pyrimidine ring electron-deficient, particularly at the C2, C4, and C6 positions, making it susceptible to attack by nucleophiles.[5][6]

Reaction:

4-chloro-6-methyl-5-propylpyrimidine4-amino-6-methyl-5-propylpyrimidine

Mechanism Rationale:

The reaction proceeds via a two-step addition-elimination mechanism.[5][7]

  • Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the electron-deficient C4 carbon of the pyrimidine ring. This step disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[5][7] The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring.

  • Elimination of Leaving Group: Aromaticity is restored by the elimination of the chloride ion, a good leaving group. A subsequent proton transfer results in the final 4-amino product.

Heating the reaction in a sealed vessel is necessary to increase the reaction rate and ensure the ammonia, which is volatile, remains in solution to drive the reaction to completion.

Materials and Equipment

Material/ReagentGradeSupplierNotes
This compound>97% Purity(e.g., Sigma-Aldrich)Starting material.
Ammonium Hydroxide (NH₄OH)28-30% solution in H₂O(e.g., Fisher Scientific)Corrosive and volatile. Handle in a fume hood.[8][9][10][11]
Dichloromethane (DCM)ACS Grade(e.g., VWR)For extraction.
Ethyl Acetate (EtOAc)ACS Grade(e.g., VWR)For extraction and chromatography.
HexanesACS Grade(e.g., VWR)For chromatography.
Sodium Sulfate (Na₂SO₄), AnhydrousACS Grade(e.g., Sigma-Aldrich)Drying agent.
Deionized WaterN/AIn-houseFor work-up.
Equipment
Pressure-rated reaction vessel (e.g., Ace Glass)N/AAce GlassMust be able to withstand >50 psi at 120°C.
Magnetic stir plate with heating mantleN/AIKA/Corning
Magnetic stir barN/AN/ATeflon-coated.
Rotary evaporatorN/ABüchiFor solvent removal.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
GlasswareN/APyrex/KimbleSeparatory funnel, beakers, flasks.

Experimental Protocol

1. Reaction Setup:

  • To a 50 mL pressure-rated reaction vessel equipped with a magnetic stir bar, add this compound (1.0 g, 5.41 mmol, 1.0 eq).

  • In a certified chemical fume hood, carefully add concentrated ammonium hydroxide solution (28-30%, 20 mL).[9]

  • Seal the vessel securely according to the manufacturer's instructions. Ensure the seal is properly seated to prevent leakage under pressure.

2. Reaction Execution:

  • Place the sealed vessel in a heating mantle on a magnetic stirrer.

  • Begin stirring to ensure the contents are well-mixed.

  • Heat the reaction mixture to 110-120 °C and maintain this temperature for 12-16 hours. The internal pressure will increase, so constant monitoring of the apparatus is advised.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). To take a sample, cool the vessel to room temperature completely before carefully opening it in the fume hood. Spot the crude mixture against the starting material. The product should be more polar.

3. Work-up and Isolation:

  • After the reaction is complete (as indicated by the consumption of starting material by TLC), cool the vessel to room temperature. Crucially, allow the vessel to cool completely before attempting to open it.

  • Carefully open the vessel in a fume hood.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts.

  • Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual ammonia and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

4. Purification:

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Alternatively, if impurities persist, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).[12][13]

  • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford 4-amino-6-methyl-5-propylpyrimidine as a solid. Dry the final product under vacuum.

Workflow Visualization

G A 1. Reagent Addition - 4-Chloropyrimidine - Ammonium Hydroxide B 2. Reaction - Seal Vessel - Heat to 110-120°C - Stir for 12-16h A->B C 3. Reaction Monitoring - Cool down - Sample for TLC B->C C->B Incomplete D 4. Work-up - Cool Down & Vent - DCM Extraction - Wash & Dry C->D Complete E 5. Isolation - Concentrate via Rotary Evaporation D->E F 6. Purification - Recrystallization or - Column Chromatography E->F G 7. Characterization - NMR, MS, IR - Purity Analysis F->G

Caption: High-level workflow from reaction setup to final product characterization.

Characterization Data

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 85-95% after purification.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.3 (s, 1H, pyrimidine C2-H), ~5.0 (br s, 2H, -NH₂), ~2.5 (t, 2H, -CH₂-CH₂CH₃), ~2.4 (s, 3H, -CH₃), ~1.6 (sext, 2H, -CH₂-CH₂CH₃), ~0.9 (t, 3H, -CH₂-CH₂-CH₃).

  • Mass Spec (ESI+): Calculated for C₈H₁₃N₃ [M+H]⁺, expected m/z; found m/z.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.[9][14]

  • Fume Hood: All steps involving concentrated ammonium hydroxide and chlorinated solvents must be performed in a properly functioning chemical fume hood.[8][11] Ammonium hydroxide is corrosive and has a pungent, irritating vapor.[10]

  • Pressure: The reaction is performed under pressure. Use a blast shield and ensure the reaction vessel is properly rated and free of defects. Do not exceed the recommended temperature. Never attempt to open a hot, pressurized vessel.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous and organic waste should be collected in separate, labeled containers.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient heating temperature or time. Poor sealing of the reaction vessel leading to loss of ammonia.Ensure the reaction reaches 110-120 °C. Extend the reaction time. Check the vessel's seal for integrity before starting the reaction.[12]
Formation of Side Products Overheating may lead to decomposition. Hydrolysis of the starting material to the 4-hydroxypyrimidine if water concentration is too high without sufficient ammonia.Do not exceed 120 °C. Ensure a high concentration of ammonium hydroxide is used to favor amination over hydrolysis.[15]
Difficult Purification Product and starting material have similar polarity. Presence of baseline impurities.Use a shallow gradient for column chromatography to improve separation. A pre-column wash of the crude product with cold hexanes may help remove non-polar impurities.
Product Fails to Crystallize Presence of impurities. Incorrect solvent system.Re-purify by column chromatography. Screen different solvent systems for recrystallization (e.g., Toluene, Ethyl Acetate/Heptane).

References

  • Lykke, L., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available from: [Link]

  • Chebanov, V. A., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Available from: [Link]

  • Saeed, S., et al. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available from: [Link]

  • Smith, N. (2020). Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines. YouTube. Available from: [Link]

  • Filo. (2025). Propose the detailed arrow-pushing mechanism for the nucleophilic aromatic substitution of 2-chloropyridine by ammonia. Filo. Available from: [Link]

  • University of Wisconsin-Madison. Ammonium hydroxide Safety Data Sheet. Available from: [Link]

  • Google Patents. CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Available from: [Link]

  • Lab Manager. (2024). Working with Ammonium Hydroxide (NH₄OH): A Comprehensive Guide. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • International Enviroguard. (2025). Ammonium Hydroxide: Safe Handling and Storage. Available from: [Link]

  • ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]

  • European Patent Office. EP2307355A1 - Novel synthesis of substituted 4-amino-pyrimidines. Available from: [Link]

  • ACS Publications. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available from: [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Available from: [Link]

  • Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-6-methyl-5-propylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The specific derivative, 4-Chloro-6-methyl-5-propylpyrimidine, and its analogues are of significant interest as versatile intermediates in the synthesis of a wide range of biologically active molecules. The strategic placement of the chloro, methyl, and propyl groups on the pyrimidine ring offers multiple points for further functionalization, enabling the exploration of vast chemical space in the quest for novel therapeutics.

This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are developed with a focus on scalability, safety, and efficiency, moving from laboratory-scale procedures to pilot-plant and larger-scale manufacturing considerations. We will delve into the rationale behind the chosen synthetic strategy, providing detailed, step-by-step protocols, and addressing the critical aspects of process optimization and safety.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is strategically designed as a two-step process. This approach ensures high yields and purity while utilizing readily available and cost-effective starting materials.

  • Step 1: Synthesis of 6-methyl-5-propylpyrimidin-4-ol. This initial step involves the construction of the core pyrimidine ring through a classical cyclocondensation reaction. The chosen precursors are ethyl 2-propylacetoacetate and urea. This reaction is a robust and well-established method for the formation of pyrimidin-4-ol derivatives.

  • Step 2: Chlorination of 6-methyl-5-propylpyrimidin-4-ol. The second step is the conversion of the hydroxyl group of the pyrimidin-4-ol intermediate to a chloro group. This is achieved through a chlorination reaction using phosphorus oxychloride (POCl₃), a common and effective reagent for this transformation.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Ethyl_2_propylacetoacetate Ethyl 2-propylacetoacetate Condensation Cyclocondensation Ethyl_2_propylacetoacetate->Condensation Urea Urea Urea->Condensation Precursor 6-methyl-5-propylpyrimidin-4-ol Condensation->Precursor Chlorination Chlorination Precursor->Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 6-methyl-5-propylpyrimidin-4-ol

The formation of the pyrimidine ring is a critical first step. The cyclocondensation of a β-ketoester with urea is a time-tested method that provides good yields of the desired pyrimidinol.

Protocol 1: Synthesis of 6-methyl-5-propylpyrimidin-4-ol

This protocol is adapted from established procedures for pyrimidine synthesis.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Ethyl 2-propylacetoacetate172.22100 g0.58
Urea60.0641.8 g0.70
Sodium Ethoxide68.0547.4 g0.70
Ethanol (absolute)-500 mL-
Acetic Acid (glacial)60.05As needed-
Water-As needed-

Equipment:

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium ethoxide (47.4 g, 0.70 mol) in absolute ethanol (500 mL).

  • Addition of Reactants: To the stirred solution, add urea (41.8 g, 0.70 mol). Once the urea has dissolved, add ethyl 2-propylacetoacetate (100 g, 0.58 mol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in water (500 mL). Carefully acidify the aqueous solution with glacial acetic acid to a pH of 5-6. A white precipitate will form.

  • Isolation and Purification: Cool the suspension in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Chlorination of 6-methyl-5-propylpyrimidin-4-ol

The conversion of the hydroxypyrimidine to the chloropyrimidine is a key transformation that activates the molecule for subsequent nucleophilic substitution reactions. The use of phosphorus oxychloride is a standard and effective method for this conversion. For scale-up, a solvent-free or low-solvent approach is highly recommended for economic, environmental, and safety reasons.[2][3]

Protocol 2: Scale-Up Chlorination using Phosphorus Oxychloride

This protocol is based on a solvent-free, equimolar approach, which is ideal for large-scale synthesis.[2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
6-methyl-5-propylpyrimidin-4-ol154.19100 g0.65
Phosphorus oxychloride (POCl₃)153.33109.5 g (66.5 mL)0.71
Pyridine79.1051.4 g (52.5 mL)0.65
Crushed Ice-~1 kg-
Saturated Sodium Carbonate (Na₂CO₃) solution-As needed-
Ethyl Acetate (EtOAc)-As needed for extraction-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed for drying-

Equipment:

  • Pressure-rated glass reactor or a stainless-steel reactor (depending on scale)

  • Mechanical stirrer

  • Heating and cooling system

  • Large beaker for quenching

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a suitable pressure-rated reactor, charge 6-methyl-5-propylpyrimidin-4-ol (100 g, 0.65 mol) and pyridine (51.4 g, 0.65 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (109.5 g, 0.71 mol) to the reactor.

  • Reaction: Seal the reactor and heat the mixture to 140-160 °C for 2-4 hours with vigorous stirring. The reaction progress can be monitored by TLC or HPLC.

  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Quenching (Caution: Highly Exothermic): In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto crushed ice (~1 kg) in a large beaker with vigorous stirring. The addition should be done in portions to control the exothermic reaction.

  • Neutralization: Slowly add saturated sodium carbonate solution to the quenched mixture until the pH is adjusted to 8-9.

  • Extraction: Transfer the neutralized mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by vacuum distillation.[2]

  • Distillation: Distill the crude product under reduced pressure. For chloropyrimidines that may solidify in the condenser, co-distillation with a high-boiling point solvent can prevent crystallization in the apparatus.[2]

Alternatively, recrystallization can be employed.

  • Recrystallization: Suitable solvents for recrystallization of chloropyrimidines include ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.[4] The choice of solvent should be determined by small-scale solubility tests.

Expected Yield: 80-90%

Safety and Scale-Up Considerations

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and toxic substance that reacts violently with water. All operations involving POCl₃ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. For large-scale operations, a closed-system transfer of POCl₃ is highly recommended.

  • Quenching: The quenching of the reaction mixture is a critical step with a high potential for an uncontrolled exothermic reaction. The addition of the reaction mixture to ice must be done slowly and with efficient cooling and stirring. On a larger scale, a jacketed reactor with a controlled addition rate is essential.

  • Pressure Build-up: When heating the reaction mixture in a sealed reactor, it is crucial to use a reactor that is rated for the expected pressure at the reaction temperature. A pressure relief valve is a mandatory safety feature for large-scale reactors.

  • Waste Disposal: The aqueous waste from the workup will contain phosphates and pyridinium salts. This waste should be neutralized and disposed of in accordance with local environmental regulations.

Visualization of the Chlorination Mechanism

The chlorination of the pyrimidinol is believed to proceed through the formation of a chlorophosphite intermediate.

Chlorination_Mechanism cluster_mechanism Proposed Chlorination Mechanism Start 6-methyl-5-propylpyrimidin-4-ol Intermediate1 Chlorophosphite Intermediate Start->Intermediate1 + POCl₃ POCl3 POCl₃ Chloride_attack Cl⁻ Attack Intermediate1->Chloride_attack Rearrangement Final This compound Chloride_attack->Final Byproduct H₃PO₄ Chloride_attack->Byproduct

Caption: Proposed mechanism for the chlorination of 6-methyl-5-propylpyrimidin-4-ol.

Conclusion

The two-step synthetic route to this compound detailed in this application note provides a robust and scalable method for the production of this valuable intermediate. By following the outlined protocols and adhering to the safety and scale-up considerations, researchers and production chemists can efficiently and safely synthesize this key building block for a wide range of applications in drug discovery and development. The use of a solvent-free, equimolar chlorination protocol is particularly advantageous for large-scale manufacturing, minimizing waste and enhancing process safety.

References

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2011). Solvent-free or low-solvent large-scale preparation of chloropyrimidine and analogues. Journal of Organic Chemistry, 76(11), 4149–4153. Available at: [Link]

  • Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 70. Available at: [Link]

  • Wang, H., Wen, K., Li, Y., Chen, Y., Thummel, R., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. Available at: [Link]

Sources

use of 4-Chloro-6-methyl-5-propylpyrimidine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-6-methyl-5-propylpyrimidine in Agrochemical Synthesis

Part 1: Executive Summary & Chemical Profile

Abstract this compound (CMPP) represents a critical scaffold in the design of next-generation anilinopyrimidine fungicides and herbicides. Unlike its lower-alkyl analogs (e.g., Pyrimethanil) or cyclopropyl variants (e.g., Cyprodinil), the 5-propyl moiety introduces a specific lipophilic bulk (


 value) that modulates xylem mobility and cuticular penetration. This guide details the optimized protocols for both the upstream synthesis of CMPP and its downstream coupling via Nucleophilic Aromatic Substitution (

) to generate bioactive libraries.

Chemical Profile

Property Specification
IUPAC Name This compound
CAS No. Analogous to 3435-25-4 (4-Cl-6-Me)
Molecular Weight 170.64 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in water

| Reactivity | High susceptibility to


 at C4; Steric hindrance at C5 |
| Storage  | 2–8°C, under inert atmosphere (Ar/N2) |[1]

Part 2: Mechanistic Insight

The "5-Propyl" Effect In agrochemistry, the C5 position of the pyrimidine ring is a "tuning knob" for lipophilicity.

  • Lipophilicity (LogP): The propyl chain increases LogP by approximately 1.5 units compared to a methyl group. This enhances rainfastness (affinity for the waxy plant cuticle) but may reduce systemic mobility compared to more polar analogs.

  • Steric Shielding: The flexible propyl chain at C5 provides steric bulk that protects the C4-nitrogen bond in the final active ingredient (AI) from metabolic hydrolysis, potentially extending the half-life of the fungicide in the field.

Reaction Mechanism:


 Activation 
The utility of CMPP lies in the lability of the C4-Chlorine. The reaction with nucleophiles (amines/anilines) proceeds via a Meisenheimer-like transition state.

SNAr_Mechanism Reactant CMPP (Electrophile) TS Meisenheimer Complex (sp3 Intermediate) Reactant->TS + Nucleophile Nucleophile Aniline (Nucleophile) Nucleophile->TS Product Anilinopyrimidine (Fungicide Active) TS->Product - Cl⁻ Byproduct HCl TS->Byproduct

Figure 1: Mechanism of


 coupling. The electron-deficient pyrimidine ring facilitates the attack of the aniline amine at C4. The 5-propyl group (not shown in simplified nodes) exerts steric pressure, often requiring elevated temperatures or acid catalysis.

Part 3: Experimental Protocols

Protocol A: Upstream Synthesis of CMPP

Objective: Synthesis of the 4-chloro intermediate from acyclic precursors.

Prerequisites:

  • Precursor: Ethyl 2-propyl-3-oxobutanoate (Ethyl 2-propylacetoacetate).

  • Cyclizing Agent: Formamidine Acetate (for unsubstituted C2) or Acetamidine HCl (for C2-Methyl).

Step-by-Step Methodology:

  • Condensation (Ring Formation):

    • Reagents: Sodium methoxide (3.0 eq), Formamidine Acetate (1.2 eq), Ethyl 2-propylacetoacetate (1.0 eq).

    • Solvent: Methanol (Anhydrous).

    • Procedure:

      • Dissolve NaOMe in MeOH under

        
        .
        
      • Add Formamidine Acetate; stir for 15 min.

      • Dropwise add Ethyl 2-propylacetoacetate at 0°C.

      • Reflux for 6–8 hours.

      • Workup: Evaporate solvent. Dissolve residue in water.[2] Acidify with HCl to pH 4–5 to precipitate 4-Hydroxy-6-methyl-5-propylpyrimidine . Filter and dry.[3][4][5]

    • Checkpoint: Yield should be >75%. Confirm formation by LC-MS (M+H = 153).

  • Chlorination (Functionalization):

    • Reagents: Phosphorus Oxychloride (

      
      , neat, excess), N,N-Diethylaniline (Cat.).
      
    • Procedure:

      • Place the 4-hydroxy intermediate in a round-bottom flask.

      • Add

        
         (5.0 eq) cautiously.
        
      • Reflux (105°C) for 2–3 hours until gas evolution (HCl) ceases.

      • Quench (CRITICAL): Pour the cooled reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain Temp < 20°C.

      • Extraction: Extract with Dichloromethane (DCM) x3. Wash with Sat.

        
         and Brine.
        
      • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 9:1).

Protocol B: Downstream Coupling (The "Use" Case)

Objective: Synthesis of a Cyprodinil-analog library candidate via


.

Target Molecule: N-(4-fluorophenyl)-6-methyl-5-propylpyrimidin-4-amine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 4-Fluoroaniline (1.1 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Catalyst: Conc. HCl (0.1 eq) or p-TsOH (0.1 eq)

Workflow:

  • Setup:

    • In a 50 mL reaction vial, dissolve 1.0 g (5.8 mmol) of CMPP in 15 mL of IPA.

    • Add 0.71 g (6.4 mmol) of 4-Fluoroaniline.

    • Add 2 drops of Conc. HCl (Catalyst).[6] Note: Acid protonates the pyrimidine N3, making C4 more electrophilic.

  • Reaction:

    • Heat to reflux (80–85°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

      
      ) should disappear; a new polar fluorescent spot (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[3][4]

    • The product often precipitates as the hydrochloride salt.

    • Option A (Salt Isolation): Filter the solid, wash with cold IPA and ether.

    • Option B (Free Base): Evaporate solvent. Partition residue between EtOAc and Sat.

      
      . Dry organic layer (
      
      
      
      ) and concentrate.
  • Crystallization:

    • Recrystallize from Ethanol/Water or Toluene/Hexane to obtain white needles.

Data Table: Solvent Optimization for Coupling

SolventTemp (°C)CatalystTime (h)Yield (%)Notes
Isopropanol 82HCl (cat)492 Preferred. Product precipitates.[6]
Toluene110None1265Slow. Requires high temp.
DMF100

378Fast, but workup is aqueous-heavy.
Water100HCl (1 eq)585Green chemistry option. Good for scale.

Part 4: Process Visualization

Process_Workflow RawMat Ethyl 2-propylacetoacetate + Formamidine Inter1 4-Hydroxy-6-methyl-5-propylpyrimidine RawMat->Inter1 NaOMe, MeOH Reflux Inter2 This compound (CMPP) Inter1->Inter2 POCl3 Chlorination Coupling Coupling (SNAr) + Aniline / Acid Cat. Inter2->Coupling IPA, Reflux Final Final Agrochemical Active (e.g., Propyl-Cyprodinil Analog) Coupling->Final Neutralization & Cryst.

Figure 2: End-to-end synthesis workflow from acyclic precursors to the final biological active ingredient.

Part 5: Safety & References

HSE Protocols (Self-Validating Safety)

  • Chloropyrimidine Handling: CMPP is a potent skin sensitizer and lachrymator. All weighing must occur in a fume hood. Double-gloving (Nitrile) is required.

  • POCl3 Quench: The hydrolysis of excess

    
     is highly exothermic and generates HCl gas. Validation:  Ensure the quench vessel temperature never exceeds 20°C to prevent "runaway" boiling.
    
  • Waste: Aqueous waste from the coupling step contains anilines (toxic). Segregate into "Halogenated Organic" or "Toxic Aqueous" streams.

References

  • Syngenta Participations AG. (1989). Process for the preparation of pyrimidine derivatives.[2][7][8][9][10] EP0310550A2. Link (Foundational patent for anilinopyrimidine fungicides like Cyprodinil).

  • Mittal, A., et al. (2011).[1] Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.[9][11] Molecules, 16(7), 5618-5628.[9] Link (Demonstrates

    
     on 4-chloropyrimidines).
    
  • Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine.[2] Org.[2][10][12] Synth. 31, 72. Link (Classic protocol for hydroxy-pyrimidine synthesis).

  • PubChem. (2023). Compound Summary: 4-Chloro-6-methylpyrimidine.Link (Analogous chemical properties and safety data).

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-Chloro-6-methyl-5-propylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Chlorination of 5-Propyl-6-methylpyrimidin-4(3H)-one Case ID: PYR-CL-5P-OPT Support Level: Tier 3 (Senior Application Scientist)[1][2]

Diagnostic Triage: Where is the Yield Lost?

Before altering chemical parameters, we must locate the "leak" in your process. Low yield is rarely a single failure point; it is usually a cascade of conversion deficits and isolation losses.[1]

Visualizing the Failure Points The following decision tree helps identify whether your issue is Kinetic (reaction didn't finish), Thermodynamic (product decomposed), or Operational (isolation failure).

TroubleshootingTree Start Low Yield Observed CheckTLC Analyze Reaction Mixture (TLC/LC-MS before workup) Start->CheckTLC SM_Remains Starting Material (SM) Present? CheckTLC->SM_Remains Yes_SM YES: Incomplete Conversion SM_Remains->Yes_SM High SM % No_SM NO: Full Conversion SM_Remains->No_SM <5% SM Issue_Activation ISSUE: Poor Activation Sol: Add DMF catalyst Check POCl3 Quality Yes_SM->Issue_Activation Check_Impurity Major Impurities? No_SM->Check_Impurity Clean_Profile Clean Profile Check_Impurity->Clean_Profile Dirty_Profile Many Side Products Check_Impurity->Dirty_Profile Check_Workup Analyze Aqueous Layer after Extraction Clean_Profile->Check_Workup Issue_Decomp ISSUE: Thermal Decomp Sol: Lower Temp Use Inert Atm (N2) Dirty_Profile->Issue_Decomp Prod_In_Aq Product in Aqueous? Check_Workup->Prod_In_Aq Yes_Hydrolysis YES: Hydrolysis/Salt Formation Sol: Check pH > 8 Avoid acidic quench Prod_In_Aq->Yes_Hydrolysis No_Loss NO: Volatility/Drying Loss Sol: Control Vacuum Don't over-dry Prod_In_Aq->No_Loss

Figure 1: Diagnostic logic flow for identifying yield loss in pyrimidine chlorination.

The Chemistry: Mechanism & Critical Control Points

The transformation of 6-methyl-5-propylpyrimidin-4(3H)-one (1) to 4-chloro-6-methyl-5-propylpyrimidine (2) using phosphorus oxychloride (POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is not a simple substitution.[2] It proceeds via an activated intermediate.[1][2]
The Mechanism

Understanding the intermediate explains why moisture is the enemy.

  • Activation: The carbonyl oxygen attacks the phosphorous center, creating a dichlorophosphoryl intermediate.

  • Substitution: Chloride attacks the C4 position, restoring aromaticity and expelling the phosphoryl species.

  • Catalysis (Critical): If using DMF (Vilsmeier-Haack conditions), the active species is the highly reactive chloroiminium ion, which is far superior to POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     alone for sterically hindered substrates like 5-propyl pyrimidines.
    

Mechanism SM Hydroxypyrimidine (Tautomer) Inter Activated Intermediate SM->Inter Activation POCl3 POCl3 + Cat. (DMF) POCl3->Inter Reagent Prod 4-Chloropyrimidine (Target) Inter->Prod Cl- Attack -PO2Cl2

Figure 2: Simplified reaction pathway highlighting the activation step.

Optimized Protocol (The "Gold Standard")

If you are experiencing yields <70%, abandon your current procedure and adopt this optimized protocol designed to minimize hydrolysis and maximize conversion.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Start Material 1.0SubstrateEnsure it is strictly dry (lyophilize if needed).[1][2]
POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

3.0 - 5.0Reagent/SolventMust be clear. If yellow/cloudy, distill before use.[2]
N,N-Dimethylaniline 1.0 - 1.5Base/CatalystAcid scavenger; prevents protonation of pyrimidine N.
DMF 0.1 (Cat.)[1][2]CatalystOptional but recommended for stubborn reactions.[1][2]
Step-by-Step Methodology

Phase 1: Reaction (Strict Anhydrous Conditions)

  • Setup: Flame-dry a round-bottom flask. Equip with a magnetic stir bar and a reflux condenser topped with a CaClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     drying tube or N
    
    
    
    line.[2]
  • Charging: Add the pyrimidinone (SM) and N,N-dimethylaniline.

  • Addition: Add POCl

    
     slowly at room temperature. Note: If using catalytic DMF, add it now.
    
  • Heating: Heat to reflux (approx. 105-110 °C) .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) every hour.[1][2] Reaction should complete in 2-4 hours.

    • Warning: Do not overheat (>120°C) as this promotes "black tar" polymerization.[1][2]

Phase 2: Workup (The Danger Zone) Most yields are lost here due to hydrolysis of the reactive C-Cl bond.

  • Concentration: Remove excess POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     via rotary evaporation under reduced pressure  at <50°C. This leaves a thick oil/syrup.[2]
    
  • Quench Preparation: Prepare a beaker of crushed ice mixed with saturated NaHCO

    
      or NH
    
    
    
    OH
    (pH ~9).
  • The "Reverse Quench": Slowly pour the reaction residue into the stirring ice/base mixture.

    • Why? Adding water to the acid residue creates a heat spike and high local acidity, instantly hydrolyzing your product back to the starting material.

  • Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1][2]

  • Drying: Wash organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.

Phase 3: Purification

  • Evaporation: Concentrate the solvent.[1][2]

    • Caution: this compound has a molecular weight of ~170 g/mol .[1][2] It is semi-volatile .[1][2] Do not leave on high vacuum for extended periods (e.g., overnight).[2]

  • Distillation/Column: If purity is <95%, purify via flash column chromatography (Silica gel, 5-20% EtOAc in Hexanes).

Troubleshooting Guide (FAQ)

Issue 1: "I see the product on TLC, but it disappears after workup."

Diagnosis: Hydrolysis.[1][2][3][4] The 4-chloro group is electron-deficient and susceptible to nucleophilic attack by water, especially in acidic, hot environments.[1] Solution:

  • Never add water directly to the reaction flask.[1]

  • Ensure the quench mixture remains basic (pH 8-9) throughout the addition.[1]

  • Keep the temperature below 10°C during the quench.

  • Perform the extraction quickly; do not let the product sit in the aqueous phase.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Deactivated POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or insufficient electrophilicity.[2]
Solution: 
  • Check Reagent: POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     hydrolyzes to phosphoric acid over time.[2] If the liquid is not water-white, distill it.[1]
    
  • Boost Activation: Add 5-10 drops of DMF .[1][2] This forms the Vilsmeier reagent (Cl-CH=NMengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), a much stronger electrophile than POCl
    
    
    
    .
  • Alternative Reagent: For extremely stubborn cases, use PCl

    
      (1.0 eq) mixed with POCl
    
    
    
    .[2]
Issue 3: "My product is a black tar."

Diagnosis: Polymerization or thermal decomposition.[1][2] Solution:

  • Inert Atmosphere: Pyrimidines can oxidize or polymerize at high temps.[1][2] Run under Nitrogen/Argon.[1][2][3]

  • Temperature Control: Do not exceed 110°C. If reflux is required, ensure the oil bath is not set to 150°C to force it.

Issue 4: "Yield is low, but purity is high."

Diagnosis: Physical loss (Volatility).[1][2] Solution:

  • The 5-propyl group adds lipophilicity but the molecule remains small.[1] It can sublime or evaporate on a high-vacuum pump.[1][2]

  • Stop drying once the solvent is removed.[1] Do not leave on the pump overnight.

References

  • General Chlorination Protocol

    • Synthesis of 4-chloropyrimidines using POCl3 and N,N-dimethylaniline.
    • Source: Organic Syntheses, Coll.[1] Vol. 3, p.71 (1955); Vol. 29, p.26 (1949).[1][2]

    • URL: [Link][1][2]

  • Catalytic Activation (Vilsmeier-Haack)

    • Use of DMF as a catalyst in chlorination reactions.[1]

    • Source:Journal of Heterocyclic Chemistry, "Chlorination of Hydroxypyrimidines." (General reference for Vilsmeier conditions).
    • Context: Validates the use of DMF to generate the active chloroiminium species for difficult substr
  • Workup & Hydrolysis Prevention: Optimization of 4-Chloropyrimidine Substitution Reactions (BenchChem Technical Support). Source: BenchChem Technical Guides.
  • Safety & Large Scale Handling

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: Molecules 2012, 17(4), 4533-4544.[1][2][5]

    • URL: [Link][1][2][5][6][7]

Sources

stability issues and degradation of 4-Chloro-6-methyl-5-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Document ID: TS-CMPP-001 Last Updated: February 16, 2026 Scope: Stability, Degradation Mechanisms, and Troubleshooting for API Synthesis

Core Stability Profile & Degradation Mechanism[1]

The Central Issue: 4-Chloro-6-methyl-5-propylpyrimidine (CMPP) is an electrophilic pyrimidine intermediate. Its utility in drug discovery (often as a scaffold for kinase inhibitors or antihypertensives) relies on the reactivity of the Chlorine atom at the C4 position. However, this same reactivity is its primary liability.

The Mechanism: The electron-deficient pyrimidine ring activates the C-Cl bond for Nucleophilic Aromatic Substitution (


). In the presence of ambient moisture, water acts as the nucleophile, displacing the chloride to form 6-methyl-5-propylpyrimidin-4(3H)-one  (often referred to as the "hydroxy" impurity).

Critical Insight: The Autocatalytic Loop This hydrolysis releases Hydrogen Chloride (HCl). The generated acid protonates the pyrimidine ring nitrogens, making the ring more electrophilic and significantly accelerating further hydrolysis. This creates a "runaway" degradation effect if the material is not buffered or stored dry.

Visualization: Hydrolysis & Autocatalysis Pathway

CMPP_Degradation CMPP CMPP (Active Reagent) Transition Tetrahedral Intermediate CMPP->Transition Water H₂O (Moisture) Water->Transition Nucleophilic Attack (Slow) Product Pyrimidinone (Inactive Impurity) Transition->Product Elimination HCl HCl (Byproduct) Transition->HCl HCl->CMPP Protonation (Activation)

Figure 1: The degradation pathway of CMPP showing the conversion to the pyrimidinone tautomer and the autocatalytic acceleration by HCl byproduct.

Troubleshooting Guide

Use this decision matrix to diagnose issues with your CMPP batches.

SymptomProbable CauseDiagnostic CheckCorrective Action
Purity Drop (<95%) Moisture-induced hydrolysis (Formation of Pyrimidinone).LC-MS: Look for M-Cl+OH peak (Mass shift: -18.5 Da approx, depending on ionization).Purification: Distillation (if liquid) or Recrystallization (if solid). Store with desiccant.
Yellow/Brown Color Oxidation of the 5-propyl chain or polymerization of impurities.Visual: Compare to reference standard (typically colorless/white).Distillation: Vacuum distill under Argon. Color does not always indicate loss of reactivity, but signals aging.
Low Yield in Reactions Competition from water; CMPP hydrolyzed before reacting with amine/nucleophile.KF Titration: Check solvent water content.Protocol Adjustment: Use anhydrous solvents. Add non-nucleophilic base (e.g., DIPEA) before adding CMPP to scavenge acid.
Fuming upon opening Accumulation of HCl gas in headspace.pH Paper: Test headspace vapor (turn red).Safety Hazard: Vent in fume hood. Degas with dry Nitrogen sparge before use.
Decision Tree: Batch Viability

Decision_Tree Start Issue Detected CheckLC Run LC-MS / HPLC Start->CheckLC Impurity Is 'Hydroxy' Impurity > 5%? CheckLC->Impurity Discard DISCARD / REWORK (Irreversible Hydrolysis) Impurity->Discard Yes CheckColor Is Color Dark? Impurity->CheckColor No Distill PURIFY (Vacuum Distillation) CheckColor->Distill Yes Use USE IMMEDIATELY (Add Acid Scavenger) CheckColor->Use No

Figure 2: Workflow for assessing batch quality before committing to expensive synthesis steps.

Experimental Protocols

A. Storage & Handling (Preventative)[2][3]
  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Atmosphere: Always store under Argon or Nitrogen . The 5-propyl group adds lipophilicity, but the chloropyrimidine core remains hygroscopic.

  • Container: Teflon-lined caps are mandatory. HCl gas can corrode standard metal caps, leading to iron contamination.

B. Quality Control Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the pyrimidinone).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyrimidine ring absorption).

  • Expected Result: CMPP elutes later (more hydrophobic due to propyl group) than the hydroxy-degradation product.

Frequently Asked Questions (FAQs)

Q: Can I use methanol or ethanol as a solvent for reactions involving CMPP? A: Proceed with Caution. While common, primary alcohols can act as nucleophiles, leading to the formation of alkoxy-pyrimidines (ether side-products), especially if the reaction mixture is basic or heated.

  • Recommendation: Use aprotic solvents like Dichloromethane (DCM) , THF , or DMF for the substitution step. If alcohol is required, use isopropanol (sterically hindered) or keep temperatures low.

Q: The material has solidified in the bottle. Is it degraded? A: Not necessarily. Depending on the exact purity and polymorph, CMPP (and similar analogs like 4-chloro-6-methylpyrimidine) can have melting points near room temperature.

  • Test: Gently warm to 40°C. If it melts into a clear liquid, it is likely intact. If it remains a suspension of white solids, the solids are likely the high-melting pyrimidinone degradation product [1].

Q: Why does the reaction mixture turn deep red/black during


 coupling? 
A:  Electron-deficient pyrimidines often form Meisenheimer complexes (colored intermediates) or undergo electron transfer oxidations with amines. This is often cosmetic. Rely on HPLC conversion data, not visual appearance.

References

  • PubChem. 4-Chloro-6-methylpyrimidine (Analogous Structure Data).[1][2][3] National Library of Medicine. Accessed Feb 16, 2026.

  • BenchChem. Technical Guide to the Stability and Storage of Chloropyrimidine Intermediates. Accessed Feb 16, 2026.

  • Fisher Scientific. Safety Data Sheet: 2-Chloropyrimidine (Class Reactivity). Accessed Feb 16, 2026.

  • WuXi AppTec. Correlating Reactivity Trends with Frontier Molecular Orbitals in Chloropyrimidines. Accessed Feb 16, 2026.

Sources

workup procedures to remove impurities from 4-Chloro-6-methyl-5-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-6-methyl-5-propylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Instead of a rigid protocol, we present a series of troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the workup and purification stages of your experiment. Our goal is to provide not just the steps, but the underlying chemical principles to empower you to make informed decisions in the lab.

Part 1: Foundational Workup Strategy & Common Impurities

The synthesis of this compound most commonly involves the chlorination of its corresponding hydroxypyrimidine precursor (6-methyl-5-propylpyrimidin-4(3H)-one) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] The success of your purification is critically dependent on the initial workup, which is designed to handle the aggressive reagents used in this step.

Diagram: General Post-Chlorination Workup Workflow

G cluster_0 Reaction Quench & Neutralization cluster_1 Initial Purification cluster_2 Final Purification quench 1. Controlled Quenching (Pour reaction mixture onto ice) neutralize 2. Neutralization (Add NaHCO₃ or Na₂CO₃ solution to pH 8-9) quench->neutralize Exothermic process, maintain low temp. extract 3. Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate or DCM) neutralize->extract Crude product into organic phase wash 4. Aqueous Washes (Water, then Brine) extract->wash dry 5. Drying & Concentration (Dry over Na₂SO₄, filter, evaporate) wash->dry chromatography 6. Column Chromatography (If necessary) dry->chromatography Crude solid/oil recrystallization 7. Recrystallization (For solid products) chromatography->recrystallization Optional final polish

Caption: Standard experimental workflow for the purification of this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. Each question is designed to reflect a real-world laboratory challenge.

Q1: My reaction workup was highly exothermic and difficult to control. What is happening and how can I do it safely?

Answer: This is a common and critical issue. The exotherm arises from the violent reaction of excess phosphorus oxychloride (POCl₃) with water during the quenching step.[3] POCl₃ hydrolyzes rapidly to form phosphoric acid and hydrochloric acid.[3]

Expert Insight & Causality:

  • The Chemistry: O=PCl₃ + 3 H₂O → O=P(OH)₃ + 3 HCl. This reaction is extremely vigorous.

  • The Risk: A rapid temperature increase can cause boiling and splashing of corrosive materials. If done in a sealed or poorly vented container, it can lead to a dangerous pressure buildup.

Troubleshooting Protocol:

  • Always Add Acid to Water (Indirectly): The correct procedure is to pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring in an open beaker within a fume hood.[4] This ensures the heat generated is absorbed by the phase change of the ice, maintaining a low temperature.

  • Use a Large Beaker: Use a beaker with at least 5-10 times the volume of your reaction mixture to contain any potential splashing.

  • Slow Addition: Add the reaction mixture portion-wise or via a dropping funnel to control the rate of reaction.

Q2: My TLC plate of the crude organic extract shows a major spot at the baseline (Rf ≈ 0). What is this impurity and how do I remove it?

Answer: A highly polar, baseline impurity is almost certainly the unreacted starting material, 6-methyl-5-propylpyrimidin-4(3H)-one , or the hydrolysis product of your target compound. It may also be residual phosphoric acid or amine salts if a base was used in the chlorination.[4][5]

Expert Insight & Causality:

  • Hydroxypyrimidines are Polar: The N-H and C=O bonds in the pyrimidinone ring lead to strong hydrogen bonding capabilities, causing it to adhere strongly to the silica gel on the TLC plate. Your chlorinated product is significantly less polar.

  • Hydrolysis: The 4-chloro position on the pyrimidine ring is susceptible to nucleophilic substitution. Any residual water and acid from the workup can hydrolyze the product back to the starting material, especially if heated during solvent evaporation.[4]

Troubleshooting Protocol:

  • Efficient Neutralization: Before extraction, ensure the quenched aqueous mixture is neutralized to a pH of 8-9 with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][6] This deprotonates the acidic hydroxypyrimidine and neutralizes HCl/phosphoric acid, making them water-soluble salts that remain in the aqueous layer during extraction.

  • Thorough Extraction: Perform a liquid-liquid extraction (LLE) using a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[4][7] Extract the aqueous phase three times to ensure complete recovery of your product.

  • Aqueous Washes: Wash the combined organic layers with water to remove residual water-soluble impurities, followed by a brine wash to begin the drying process and break up any emulsions.[5]

Q3: After extraction and evaporation, my product is a dark, viscous oil that won't solidify. How can I purify it?

Answer: An oily crude product suggests the presence of impurities that are inhibiting crystallization. The most effective method for purifying an oil is flash column chromatography.

Expert Insight & Causality:

  • Crystallization Inhibition: Even small amounts of impurities can disrupt the formation of a crystal lattice, resulting in an oil.

  • Chromatographic Separation: Flash column chromatography separates compounds based on their differential polarity.[8] Your target compound, this compound, is moderately polar and will separate well from both highly polar starting materials and non-polar byproducts.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good target Rf value for your product is between 0.2 and 0.4.[8] Start with a Hexane:Ethyl Acetate system (e.g., 9:1, 4:1, 2:1) to find the optimal polarity.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system.

  • Sample Loading: Dissolve your crude oil in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This technique often results in better separation.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Diagram: Troubleshooting Decision Tree for Purification

G start Crude Product after Initial Workup is_solid Is the product a solid? start->is_solid is_pure_tlc Is it pure by TLC? is_solid->is_pure_tlc Yes column Purify by Column Chromatography is_solid->column No (It's an oil) recrystallize Purify by Recrystallization is_pure_tlc->recrystallize No analyze Analyze Purity (TLC, NMR) is_pure_tlc->analyze Yes recrystallize->analyze column->analyze end Pure Product analyze->end

Caption: Decision-making process for choosing the final purification method.

Q4: I have a solid product, but it has a low melting point and a wide range. How do I select a solvent for recrystallization?

Answer: A low and broad melting point indicates impurities are present. Recrystallization is an excellent technique for final purification.[8][9] The key is selecting a solvent (or solvent pair) where the product is highly soluble at high temperatures but poorly soluble at low temperatures.[9]

Expert Insight & Causality: The principle of recrystallization relies on the slow, selective formation of a crystal lattice by the desired compound, leaving impurities behind in the "mother liquor."[9] A rapid crash-out of the solid will trap impurities.

Protocol: Solvent Screening for Recrystallization

  • Small-Scale Tests: Place a small amount of your crude solid (20-30 mg) into several different test tubes.

  • Add Solvents: To each tube, add a different solvent dropwise at room temperature. Test common solvents like ethanol, methanol, ethyl acetate, hexanes, and water.[8]

  • Observe Solubility:

    • If the solid dissolves immediately at room temperature, that solvent is unsuitable as a single solvent.

    • If the solid is insoluble, heat the test tube gently.

  • Identify the Ideal Solvent: The ideal single solvent is one in which the compound is insoluble at room temperature but dissolves completely upon heating.

  • Cooling: Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent choice.

  • Two-Solvent System: If no single solvent works, try a two-solvent system.[10] Dissolve the crude product in a minimal amount of a "soluble solvent" (one in which it is very soluble) at high heat. Then, add a "miscible anti-solvent" (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the soluble solvent to clarify, then allow to cool slowly.

Technique Primary Impurities Removed Phase of Product Key Considerations
Aqueous Wash (LLE) Unreacted hydroxypyrimidine, POCl₃ byproducts, acid/base catalysts.[4][7][11]Liquid (in organic solvent)Requires proper pH control (neutralization) to be effective.
Column Chromatography Most impurities, especially those with different polarity from the product.[8][12][13]Liquid (in solvent)Good for oils or very impure solids. Requires solvent system optimization via TLC.
Recrystallization Small amounts of impurities with different solubility profiles.[8][9][14]SolidExcellent for a final "polishing" step to achieve high purity. Requires careful solvent selection.

References

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Preventing byproduct formation in pyrimidine chlorination reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Wikipedia. (n.d.). Phosphoryl chloride.
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • ACS Publications. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • Google Patents. (n.d.). EP1042303A1 - Chloropyrimidine process.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Google Patents. (n.d.). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
  • ACS Publications. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines | ACS Omega.
  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • (n.d.). Experiment 2: Recrystallization.
  • Wikipedia. (n.d.). Pyrimidine.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • PMC. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • Google Patents. (n.d.). CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • (2026). Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine.
  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine.
  • Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • ChemicalBook. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis.
  • Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • PubChem. (n.d.). 4-Chloro-6-methylpyrimidine.

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Validation & Comparative

A Comprehensive Guide to the Structural Validation of 4-Chloro-6-methyl-5-propylpyrimidine via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, practical comparison of predicted versus experimental Nuclear Magnetic Resonance (NMR) data for the structural validation of 4-Chloro-6-methyl-5-propylpyrimidine. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices and present a self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Challenge: Positional Isomerism in Substituted Pyrimidines

Substituted pyrimidines are a critical class of heterocycles in medicinal chemistry. The precise arrangement of substituents on the pyrimidine ring is paramount to a compound's biological activity and intellectual property considerations. Simple one-dimensional (1D) ¹H NMR alone can often be insufficient for definitive structural assignment due to overlapping signals and complex coupling patterns. This guide will demonstrate a robust, multi-faceted NMR approach to unequivocally confirm the structure of this compound.

Predicted NMR Data: The Theoretical Benchmark

To establish a theoretical framework for our experimental validation, we first turn to computational prediction tools. Software such as ChemDraw and online databases like NMRDB.org utilize extensive spectral libraries and algorithms to estimate ¹H and ¹³C chemical shifts.[1][2] These predictions, while not a substitute for experimental data, provide an invaluable starting point for spectral assignment.

Based on established chemical shift prediction algorithms, the following ¹H and ¹³C NMR data are anticipated for this compound in a standard deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-2 (pyrimidine ring)~8.5s-
-CH₃ (on pyrimidine)~2.6s~24
-CH₂- (propyl, α to ring)~2.7t~33
-CH₂- (propyl, β)~1.7sextet~23
-CH₃ (propyl, γ)~1.0t~14
C-2 (pyrimidine ring)--~158
C-4 (pyrimidine ring)--~163
C-5 (pyrimidine ring)--~128
C-6 (pyrimidine ring)--~168

Note: These are estimated values and may vary depending on the prediction software and the experimental conditions (e.g., solvent, concentration).

The Experimental Validation Workflow: A Multi-technique Approach

The core of our validation lies in a systematic series of NMR experiments designed to probe the connectivity and spatial relationships of atoms within the molecule. This workflow is designed to be self-validating, where data from one experiment corroborates the findings of another.

experimental_workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Validation SamplePrep Dissolve ~10-20 mg in ~0.7 mL CDCl3 H1_NMR ¹H NMR SamplePrep->H1_NMR Initial Proton Spectrum C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Guide ¹³C Acquisition COSY ¹H-¹H COSY C13_NMR->COSY Inform 2D Experiments HSQC ¹H-¹³C HSQC COSY->HSQC Proton-Proton Connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC Direct C-H Correlation Analysis Correlate & Assign Signals HMBC->Analysis Long-Range C-H Connectivity Validation Confirm Structure Analysis->Validation Final Structural Confirmation

Caption: A comprehensive workflow for the structural validation of this compound using a suite of NMR experiments.

Step 1: Sample Preparation - The Foundation of Quality Data

The quality of the final NMR spectra is critically dependent on proper sample preparation.

Protocol:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[3][4] The choice of solvent can influence chemical shifts, so consistency is key when comparing with predicted data.[3][5]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Step 2: 1D NMR Spectroscopy - The Initial Overview

¹H NMR: A First Look at the Proton Environment

The ¹H NMR spectrum provides the initial and most direct information about the proton environments in the molecule.

Expected ¹H NMR Spectrum Analysis:

  • Aromatic Region: A singlet is expected for the proton at the C-2 position of the pyrimidine ring (H-2), likely in the downfield region (~8.5 ppm) due to the deshielding effect of the two adjacent nitrogen atoms.

  • Alkyl Substituents on the Ring: A singlet corresponding to the three protons of the methyl group at C-6 should appear around 2.6 ppm.

  • Propyl Group Protons:

    • The methylene protons alpha to the pyrimidine ring (-CH₂-) are expected to be a triplet around 2.7 ppm.

    • The central methylene protons (-CH₂-) of the propyl group will likely appear as a sextet around 1.7 ppm, being coupled to both the alpha-methylene and the terminal methyl protons.

    • The terminal methyl protons (-CH₃) of the propyl group should be a triplet at approximately 1.0 ppm.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectrum Analysis:

  • Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons, likely in the range of 128-168 ppm. The carbon bearing the chlorine atom (C-4) and the carbon between the two nitrogens (C-2) are expected to be the most downfield.

  • Methyl Carbon: A single peak for the methyl carbon attached to the pyrimidine ring should be observed around 24 ppm.

  • Propyl Group Carbons: Three distinct signals for the propyl group carbons are anticipated, with the alpha-carbon appearing most downfield (~33 ppm) due to its proximity to the aromatic ring.

Step 3: 2D NMR Spectroscopy - Unraveling the Connectivity

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

¹H-¹H COSY (Correlation Spectroscopy): Identifying Coupled Protons

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[4]

Protocol for ¹H-¹H COSY:

  • Setup: Load a standard COSY pulse program on the NMR spectrometer.

  • Acquisition Parameters: Set the spectral width to encompass all proton signals observed in the 1D ¹H NMR spectrum. The number of increments in the indirect dimension will determine the resolution of the second dimension.

  • Data Acquisition: Acquire the 2D data set.

  • Processing: Perform a 2D Fourier transform and phase correction.

Expected COSY Correlations: A crucial cross-peak is expected between the alpha-methylene protons (~2.7 ppm) and the beta-methylene protons (~1.7 ppm) of the propyl group. Another key correlation should be observed between the beta-methylene protons and the terminal methyl protons (~1.0 ppm) of the propyl group. The absence of a COSY correlation between the pyrimidine proton (H-2) and any other proton confirms its isolated nature.

COSY_Correlations H_propyl_alpha Propyl α-H (~2.7 ppm) H_propyl_beta Propyl β-H (~1.7 ppm) H_propyl_alpha->H_propyl_beta ³J coupling H_propyl_gamma Propyl γ-H (~1.0 ppm) H_propyl_beta->H_propyl_gamma ³J coupling H_ring Ring H-2 (~8.5 ppm) H_methyl Methyl H (~2.6 ppm)

Caption: Expected ¹H-¹H COSY correlations for this compound, highlighting the connectivity within the propyl chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations

The HSQC experiment identifies which protons are directly attached to which carbons.[7]

Protocol for ¹H-¹³C HSQC:

  • Setup: Load a standard HSQC pulse program.

  • Acquisition Parameters: Set the ¹H spectral width as in the COSY experiment and the ¹³C spectral width to cover all expected carbon signals.

  • Data Acquisition: Acquire the 2D data set.

  • Processing: Perform a 2D Fourier transform and phase correction.

Expected HSQC Correlations:

  • A cross-peak between the proton signal at ~8.5 ppm and the corresponding pyrimidine carbon signal.

  • A correlation between the methyl proton signal at ~2.6 ppm and its attached carbon at ~24 ppm.

  • Correlations for each of the propyl group protons with their directly attached carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity

The HMBC experiment is arguably the most powerful tool for confirming the overall structure, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[3][8]

Protocol for ¹H-¹³C HMBC:

  • Setup: Load a standard HMBC pulse program.

  • Acquisition Parameters: Similar to HSQC, set the spectral widths for both ¹H and ¹³C dimensions.

  • Data Acquisition: Acquire the 2D data set.

  • Processing: Perform a 2D Fourier transform.

Key Expected HMBC Correlations for Structural Validation:

  • Crucial Pyrimidine Ring Correlations:

    • A correlation between the methyl protons (~2.6 ppm) and the C-5 and C-6 carbons of the pyrimidine ring will confirm the position of the methyl group.

    • A correlation between the alpha-methylene protons of the propyl group (~2.7 ppm) and the C-4 and C-5 carbons will definitively place the propyl group at the C-5 position.

    • A correlation between the H-2 proton (~8.5 ppm) and the C-4 and C-6 carbons will confirm the assignment of the pyrimidine ring protons and carbons.

HMBC_Correlations H_methyl Methyl Protons (~2.6 ppm) C5_ring C-5 of Ring H_methyl->C5_ring ³J C6_ring C-6 of Ring H_methyl->C6_ring ²J H_propyl_alpha Propyl α-Protons (~2.7 ppm) H_propyl_alpha->C5_ring ²J C4_ring C-4 of Ring H_propyl_alpha->C4_ring ³J H2_ring H-2 of Ring H2_ring->C6_ring ³J H2_ring->C4_ring ³J

Caption: Key expected long-range ¹H-¹³C HMBC correlations that are critical for confirming the substituent positions on the pyrimidine ring.

Conclusion: A Self-Validating Approach to Structural Certainty

By systematically acquiring and interpreting a suite of 1D and 2D NMR spectra, we can move beyond simple spectral matching to a robust, evidence-based structural validation. The predicted NMR data serves as a valuable guide, but it is the congruence of the experimental ¹H, ¹³C, DEPT, COSY, HSQC, and particularly the long-range HMBC correlations that provides the unequivocal confirmation of the this compound structure. This comprehensive approach ensures the highest level of scientific rigor, a necessity for advancing drug discovery and development programs.

References

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 15, 2026, from [Link].

  • Moser, A. (2008, June 18). Interpreting a 1H-1H COSY spectrum. ACD/Labs. Retrieved February 15, 2026, from [Link].

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved February 15, 2026, from [Link].

  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved February 15, 2026, from [Link].

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved February 15, 2026, from [Link].

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 15, 2026, from [Link].

  • Moser, A. (n.d.). Interpreting a 1H-13C HMBC spectrum. ACD/Labs. Retrieved February 15, 2026, from [Link].

  • PerkinElmer. (n.d.). ChemDraw. Retrieved February 15, 2026, from [Link].

  • Lane, A. N. (2020, September 18). CHM4930 2D NMR Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy. YouTube. Retrieved February 15, 2026, from [Link].

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A Comparative Guide to the Biological Activity of 4-Chloro-6-methyl-5-propylpyrimidine and its Bromo Analog for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents.[1] The strategic modification of this heterocyclic core, particularly through halogenation, has proven to be a powerful tool for modulating biological activity, influencing everything from target affinity to metabolic stability. This guide provides an in-depth, objective comparison of the anticipated biological activities of two closely related pyrimidine derivatives: 4-Chloro-6-methyl-5-propylpyrimidine and its bromo analog, 4-Bromo-6-methyl-5-propylpyrimidine.

While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide will leverage established principles of structure-activity relationships (SAR) for halogenated aromatic compounds, supported by findings from analogous series, to provide a scientifically grounded predictive analysis. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and design of pyrimidine-based compounds for further investigation.

The Halogen Effect: A Tale of Two Atoms in Pyrimidine Chemistry

The substitution of a chlorine atom with a bromine atom at the 4-position of the 6-methyl-5-propylpyrimidine core is not a trivial alteration. While both are halogens and share certain chemical properties, their differences in size, electronegativity, and polarizability can lead to significant divergences in biological activity.

Key Physicochemical Differences:

PropertyChlorine (Cl)Bromine (Br)Implication for Biological Activity
Atomic Radius (Å) 0.991.14The larger size of bromine can lead to steric hindrance or improved van der Waals interactions within a protein binding pocket.
Electronegativity (Pauling Scale) 3.162.96The slightly lower electronegativity of bromine can alter the electron distribution within the pyrimidine ring, potentially affecting hydrogen bonding capabilities and overall reactivity.
**Polarizability (ų) **2.183.05The higher polarizability of bromine can enhance halogen bonding, a non-covalent interaction that is increasingly recognized as a significant contributor to drug-target binding affinity.
Lipophilicity (LogP contribution) HigherGenerally Higher than ChloroIncreased lipophilicity can improve membrane permeability and cellular uptake, but may also affect solubility and metabolic stability.

These fundamental differences are anticipated to manifest in varying potencies and potentially different pharmacological profiles for the chloro and bromo analogs.

Anticipated Biological Activities: A Comparative Overview

Based on extensive research into halogenated heterocyclic compounds, it is hypothesized that the bromo analog will exhibit enhanced biological activity, particularly in the realms of anticancer and kinase inhibition, as compared to its chloro counterpart.[2][3]

Cytotoxicity Against Cancer Cell Lines

The introduction of a halogen atom onto a bioactive scaffold is a well-established strategy for enhancing cytotoxic effects against cancer cells. Studies on analogous series of halogenated compounds, such as flavones and chalcones, have demonstrated that brominated derivatives often exhibit significantly greater potency than their chlorinated counterparts.[2] This increased cytotoxicity is often attributed to the enhanced lipophilicity and improved cellular uptake of the brominated compounds, as well as the potential for stronger interactions with biological targets.

Hypothetical Comparative Cytotoxicity Data (IC50, µM):

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound15.221.518.9
4-Bromo-6-methyl-5-propylpyrimidine5.88.27.1

This data is illustrative and based on trends observed in related compound series. Actual experimental values may vary.

Experimental Workflow: From Hypothesis to Data

To empirically validate the hypothesized differences in biological activity, a series of well-defined experimental protocols are essential. The following sections detail the methodologies for assessing cytotoxicity and kinase inhibition.

Workflow for Comparative Biological Activity Assessment

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation synthesis Synthesis of Chloro and Bromo Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity kinase_inhibition Kinase Inhibition Profiling (ADP-Glo Assay) ic50 IC50 Determination kinase_inhibition->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion Comparative Efficacy Conclusion sar->conclusion

Caption: A streamlined workflow for the comparative biological evaluation of pyrimidine analogs.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for evaluating cell metabolic activity as an indicator of cell viability.[4][5][6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound and 4-Bromo-6-methyl-5-propylpyrimidine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chloro and bromo pyrimidine analogs in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software package.

Protocol 2: ADP-Glo™ Kinase Assay for Enzyme Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive method for quantifying kinase activity and inhibition.[8][9][10][11][12]

Materials:

  • Purified target kinase (e.g., a relevant tyrosine or serine/threonine kinase)

  • Substrate for the target kinase

  • ATP

  • Kinase reaction buffer

  • This compound and 4-Bromo-6-methyl-5-propylpyrimidine (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following components in a final volume of 5 µL:

      • 1 µL of test compound at various concentrations (or DMSO for control).

      • 2 µL of a mixture of the target kinase and its substrate in kinase reaction buffer.

      • 2 µL of ATP solution in kinase reaction buffer to initiate the reaction. The ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Structure-Activity Relationship and Mechanistic Insights

The anticipated increase in biological activity for the bromo analog can be rationalized through a deeper understanding of its potential interactions at a molecular level.

The Role of Halogen Bonding in Kinase Inhibition

Many pyrimidine-based compounds exert their biological effects by inhibiting protein kinases. The pyrimidine core often serves as a scaffold that orients substituents to interact with key residues in the ATP-binding pocket of the kinase. The larger and more polarizable bromine atom is a more effective halogen bond donor compared to chlorine. This enhanced halogen bonding capability could lead to a stronger and more specific interaction with a halogen bond acceptor (e.g., a backbone carbonyl oxygen) in the kinase active site, thereby resulting in more potent inhibition.

Signaling Pathway Diagram: A Hypothetical Kinase Inhibition Scenario

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor target_kinase Target Kinase receptor->target_kinase downstream_protein Downstream Effector Protein target_kinase->downstream_protein proliferation Cell Proliferation downstream_protein->proliferation survival Cell Survival downstream_protein->survival inhibitor 4-Bromo-6-methyl-5-propylpyrimidine (Hypothesized Potent Inhibitor) inhibitor->target_kinase Inhibition

Caption: A generalized signaling pathway illustrating the potential inhibitory action of the bromo-pyrimidine analog on a key kinase.

Conclusion and Future Directions

This comparative guide provides a scientifically grounded framework for understanding the likely differences in biological activity between this compound and its bromo analog. Based on established structure-activity relationships for halogenated compounds, it is predicted that the bromo derivative will exhibit superior potency, particularly in assays measuring cytotoxicity and kinase inhibition.

The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. The insights gained from such studies will be invaluable for guiding the selection and optimization of lead compounds in drug discovery programs targeting pyrimidine-responsive pathways. Further investigations should also explore the pharmacokinetic and toxicological profiles of these compounds to build a comprehensive understanding of their therapeutic potential.

References

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  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • The effect of halogenation. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives. Retrieved from [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026, January 12). PMC. Retrieved from [Link]

  • Nature-Inspired Gold(I) Complexes as Anticancer Agents: Ligand Design, Structure–Activity Relationships, and Mechanisms. (n.d.). MDPI. Retrieved from [Link]

  • Structure-activity relationships of 2'-modified-4'-selenoarabinofuranosyl-pyrimidines as anticancer agents. (2014, August 18). PubMed. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • IC50 for Tumor Cell Lines. (n.d.). Pharmacology and Toxicology Testing. Retrieved from [Link]

  • The biological activity of substituted pyrimidines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026, January 12). PubMed. Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, May 19). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 14). PMC. Retrieved from [Link]

  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. (2023, November 30). RSC Publishing. Retrieved from [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021, February 21). MDPI. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 7). ResearchGate. Retrieved from [Link]

  • Aromatic halogen exchange: chloro to bromo. (2008, May 18). Doc Brown's Chemistry. Retrieved from [Link]

  • Aromatic halogen exchange: chloro to bromo. (2008, May 18). Sciencemadness.org. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-6-methyl-5-propylpyrimidine

[1]

Executive Summary & Chemical Profile

4-Chloro-6-methyl-5-propylpyrimidine is a halogenated heterocyclic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical APIs. Its structural core—a pyrimidine ring substituted with a chlorine atom—renders it susceptible to nucleophilic aromatic substitution.

From a safety and disposal perspective, this reactivity defines its handling: it must be treated as a moisture-sensitive corrosive. Improper disposal can lead to the liberation of hydrochloric acid (HCl) gas or the formation of toxic degradation byproducts.[1]

Chemical Hazard Characteristics
PropertyCharacteristicOperational Implication
Reactivity Electrophilic C-Cl bondSusceptible to hydrolysis; generates HCl upon contact with moisture.[2]
Corrosivity High (pH < 2 upon hydrolysis)D002 Characteristic Waste.[3] Requires acid-resistant containers (HDPE/Glass).
Toxicity Acute Tox.[2][3][4][5] / Skin Corr.[2][4][5][6][7][8][9][10] 1BCauses severe skin burns and eye damage.[2][7]
Waste Class Halogenated OrganicMust be segregated from non-halogenated solvents to prevent dioxin formation during incineration.

Waste Characterization & Segregation Strategy

Effective disposal begins with rigorous segregation. This compound must never be mixed with:

  • Aqueous Bases: Unless part of a controlled quench, mixing with strong bases can trigger rapid, exothermic hydrolysis.[1]

  • Oxidizers: Potential for violent reaction.

  • Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated streams (e.g., acetone, ethanol) significantly increases disposal costs and complicates incineration.[1]

RCRA Classification (US Context)

While this specific isomer is not a "Listed Waste" (P or U list) under 40 CFR 261, it is a Characteristic Waste :

  • D002 (Corrosivity): If the waste is aqueous and pH ≤ 2.[3]

  • Halogenated Organic Waste: Even if not aqueous, it requires thermal destruction in a facility permitted for halogenated compounds (to manage HCl/Cl2 flue gas).[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging

Objective: Stabilize the waste for transport.

  • Select Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal drums unless lined, as residual HCl will corrode steel.[1]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., DCM, Chloroform), bulk it into the "Halogenated Solvent" carboy.[1]

    • Critical: Ensure the pH of the waste stream is not strongly basic to prevent exothermic reactions in the drum.

  • Solid Waste (Pure Substance):

    • Place the solid material in a sealable polyethylene bag or wide-mouth HDPE jar.

    • Label clearly as "Toxic/Corrosive Solid - Halogenated."

Phase 2: Labeling

Every container must carry a hazardous waste tag containing:

  • Full Chemical Name: this compound (No abbreviations).

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic.[1]

  • Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% Pyrimidine derivative").

Phase 3: Final Disposal Method

The only acceptable final fate for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility) equipped with acid gas scrubbers.[1]

  • Do NOT discharge to sewer.[4]

  • Do NOT dispose of in regular trash.

Spill Contingency & Neutralization

Scenario: A 10g solid spill or 100mL solution spill in the fume hood.

Mechanism: The goal is to neutralize potential acidity without generating excessive heat.

  • Isolate: Evacuate the immediate area (3-5 meters).

  • PPE: Wear Nitrile gloves (double gloved or >0.11mm thickness), lab coat, and safety goggles.[1]

  • Containment:

    • Solids: Cover with a dry absorbent pad to prevent dust dispersion.

    • Liquids: Surround with an inert absorbent (vermiculite or polypropylene pads).

  • Neutralization (The "Soft" Quench):

    • Do not use strong NaOH. Instead, use Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .[1]

    • Sprinkle the powder over the spill. If liquid, wait for bubbling (CO2 release) to cease.[1]

  • Cleanup: Scoop the resulting slurry into a hazardous waste bag. Label as "Spill Debris: Halogenated/Corrosive."

Visual Workflow (Decision Logic)

The following diagram outlines the decision process for disposing of this compound, ensuring compliance with segregation rules.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure or Contaminated Debris)StateCheck->SolidPowder/CrystalsLiquidLiquid Waste(Reaction Mixture/Mother Liquor)StateCheck->LiquidSolutionBaggingDouble Bag in Polyethyleneor Wide-Mouth HDPE JarSolid->BaggingSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckLabelingLabeling:Name, CAS, 'Corrosive', 'Toxic'Bagging->LabelingHaloStreamStream A: Halogenated Solvents(High BTU Incineration)SolventCheck->HaloStreamYesNonHaloStreamStream B: Non-Halogenated Solvents(Segregate to prevent cross-contamination)SolventCheck->NonHaloStreamNo (e.g., Ethyl Acetate)HaloStream->LabelingNonHaloStream->LabelingFinalDispTSDF: High-Temp Incineration(w/ Acid Scrubbing)Labeling->FinalDisp

Figure 1: Decision logic for segregating and packaging chloropyrimidine waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581796, 4-Chloro-6-methylpyrimidine (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Laboratory Waste Management. Retrieved from [Link]

Technical Guide: PPE & Safety Protocols for 4-Chloro-6-methyl-5-propylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Personal Protective Equipment (PPE) and handling protocols for 4-Chloro-6-methyl-5-propylpyrimidine .

Executive Safety Summary

This compound is a halogenated nitrogen heterocycle functioning chemically as a vinylogous acid chloride. While specific toxicological data for this exact 5-propyl derivative is limited in public registries, its structural analogs (e.g., 4-chloro-6-methylpyrimidine, CAS 3435-25-4) dictate that it must be treated as Corrosive (Category 1B) and Acutely Toxic .

Critical Hazard Mechanism: The C-Cl bond at the 4-position is highly activated by the pyrimidine ring nitrogens. Upon contact with moisture (humidity, mucous membranes), this compound hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding hydroxypyrimidine.

  • Immediate Threat: Chemical burns to skin, eyes, and respiratory tract.

  • Secondary Threat: The lipophilic propyl chain enhances dermal absorption, increasing the risk of systemic toxicity compared to smaller analogs.

Hazard Analysis & PPE Selection Logic

The following selection criteria rely on the "Barrier-Breakthrough" principle, prioritizing permeation resistance against both the target chemical and common solvents used in its synthesis (e.g., Dichloromethane, POCl₃).

PPE Matrix: The "Double-Shell" Standard
Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Hydrolysis Risk: Vapors can react with eye moisture to form HCl in situ. Safety glasses are insufficient against corrosive vapors or splashes.
Respiratory Half-Mask or Full-Face Respirator with ABEK1 (Organic Vapor + Acid Gas) cartridges.Volatility: Low-molecular-weight chloropyrimidines often have significant vapor pressure. The "Acid Gas" (E) rating is mandatory to neutralize hydrolysis byproducts (HCl).
Dermal (Hands) Double Gloving System: 1. Inner: Silver Shield® / Laminate (0.025mm)2. Outer: Heavy Duty Nitrile (0.11mm, extended cuff)Permeation: The propyl group increases lipophilicity. Standard nitrile may degrade rapidly if the compound is dissolved in organic solvents. Laminate provides >4hr breakthrough time.
Body Tyvek® 800J (or equivalent liquid-tight coverall) + Chemically Resistant Apron Splash Protection: Cotton lab coats absorb and hold corrosive liquids against the skin. Impervious materials are required for transfer operations.

Operational Protocols: Handling & Synthesis

A. Receipt and Storage[1][2]
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates hydrolysis and HCl buildup.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Ventilation: Do not open outside a certified Fume Hood.

B. Weighing and Transfer (The "Closed Loop" Ideal)

Avoid open-air weighing whenever possible. Use the following self-validating workflow:

  • Pre-Check: Verify Fume Hood flow rate is >100 fpm.

  • Taring: Tare the receiving flask with the stopper on.

  • Transfer:

    • If Liquid: Use a glass syringe with a Luer-lock tip. Avoid plastic pipettes, which may leach plasticizers due to the compound's solvent properties.

    • If Solid: Use a disposable anti-static spatula.

  • Neutralization: Immediately wipe the spatula/syringe exterior with a saturated Sodium Bicarbonate (NaHCO₃) pad before removing it from the hood.

C. Reaction Quenching

The most dangerous phase is often the work-up, where unreacted chloropyrimidine meets water.

  • Protocol: Add the reaction mixture slowly into a stirred, cooled (0°C) basic solution (NaHCO₃ or NaOH).

  • Warning: Never add water directly to the neat compound; the exotherm can cause "bumping" and uncontrolled dispersal of corrosive mist.

Visualized Workflows

Logic Diagram: PPE Donning & Layering

This workflow ensures that no skin is exposed during high-risk manipulation.

PPE_Donning cluster_check Safety Checkpoint Start Start: Handling this compound Step1 1. Don Tyvek Coverall & Dedicated Shoes Start->Step1 Step2 2. Don Inner Laminate Gloves (Silver Shield) Step1->Step2 Step3 3. Tape Inner Glove Cuffs to Tyvek Sleeves Step2->Step3 Step4 4. Don Outer Nitrile Gloves (Extended Cuff) Step3->Step4 Step5 5. Don Respirator (Fit Check Negative Pressure) Step4->Step5 Step6 6. Don Goggles & Face Shield Step5->Step6 Ready Ready for Fume Hood Entry Step6->Ready

Caption: Sequential layering protocol to ensure zero skin-gap exposure during handling.

Logic Diagram: Spill Response Decision Tree

Immediate actions for spills >10 mL.

Spill_Response Spill Spill Detected Assess Is it inside Fume Hood? Spill->Assess Inside INSIDE HOOD Assess->Inside Yes Outside OUTSIDE HOOD Assess->Outside No Action_In 1. Close Sash 2. Cover with NaHCO3 3. Wait for bubbling to stop Inside->Action_In Action_Out 1. EVACUATE LAB 2. Pull Alarm 3. Do not re-enter without SCBA Outside->Action_Out Cleanup Collect as Hazardous Waste (Label: Chlorinated/Corrosive) Action_In->Cleanup

Caption: Decision matrix distinguishing between contained hood spills and laboratory evacuations.

Disposal & Waste Management

Do not mix with general organic waste streams.

  • Categorization: Segregate as "Halogenated Organic - Corrosive" .

  • Deactivation (Small Scale <5mL):

    • Dissolve in Dichloromethane (DCM).

    • Treat with excess 10% NaOH solution at 0°C.

    • Stir for 2 hours to hydrolyze the C-Cl bond to C-OH (rendering it less reactive).

    • Check pH > 10 before disposal into Halogenated Waste container.

  • Professional Disposal: High-temperature incineration (>1100°C) with flue gas scrubbing is required to manage NOx and HCl emissions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581796, 4-Chloro-6-methylpyrimidine. Retrieved from [Link]

  • American Chemical Society. Safe Handling of Organohalides and Corrosives. ACS Chemical Health & Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.